molecular formula C12H18O2 B14618256 6-Methyl-7-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one CAS No. 58728-53-3

6-Methyl-7-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one

Cat. No.: B14618256
CAS No.: 58728-53-3
M. Wt: 194.27 g/mol
InChI Key: LGEKQNSNNQGALI-UHFFFAOYSA-N
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Description

6-Methyl-7-(3-oxobutyl)bicyclo[410]heptan-3-one is a bicyclic ketone with the molecular formula C12H18O2 This compound is characterized by its unique bicyclo[410]heptane structure, which includes a ketone functional group and a methyl group at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-7-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by oxidation to introduce the ketone functionality. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-7-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

6-Methyl-7-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in mechanistic studies.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme-substrate interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 6-Methyl-7-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and specificity for various biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Piperitone oxide: A structurally related compound with similar bicyclic features.

    cis-Piperitone epoxide: Another related compound with an epoxide functional group.

    trans-Piperitone oxide: A stereoisomer of piperitone oxide.

Uniqueness

6-Methyl-7-(3-oxobutyl)bicyclo[410]heptan-3-one is unique due to its specific substitution pattern and the presence of both a ketone and a methyl group

Properties

CAS No.

58728-53-3

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

6-methyl-7-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one

InChI

InChI=1S/C12H18O2/c1-8(13)3-4-10-11-7-9(14)5-6-12(10,11)2/h10-11H,3-7H2,1-2H3

InChI Key

LGEKQNSNNQGALI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1C2C1(CCC(=O)C2)C

Origin of Product

United States

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